Synthetic Yield Comparison with a Direct Precursor
The synthesis of 4-Amino-2-methyl-3-nitropyridine from 2-methyl-4-aminopyridine proceeds with a reported yield of approximately 38% [1]. This provides a clear, albeit modest, benchmark for process optimization. While a direct comparator yield for the synthesis of a close isomer under identical conditions is not provided in the source, this yield serves as a baseline for evaluating alternative routes and for process chemists aiming to improve efficiency or compare to the synthesis of related compounds like 2-amino-4-methyl-3-nitropyridine, whose crystal structure and properties differ significantly [2].
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | ~38% yield from 2-methyl-4-aminopyridine |
| Comparator Or Baseline | Not applicable (Baseline yield) |
| Quantified Difference | N/A |
| Conditions | Synthesis route via 2-methyl-4-aminopyridine (specific reaction conditions not detailed in source) |
Why This Matters
This yield provides a quantitative baseline for evaluating the economic and practical feasibility of synthesizing the target compound, which is critical for procurement decisions and internal synthesis planning.
- [1] Chem960. (n.d.). 4-氨基-2-甲基-3-硝基吡啶的合成路线有哪些? [What are the synthetic routes for 4-amino-2-methyl-3-nitropyridine?]. View Source
- [2] Bryndal, I., et al. (2012). Molecular and crystal structures... Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 96, 952-962. View Source
